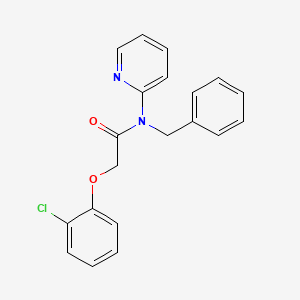

N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide

CAS No.:

Cat. No.: VC15304254

Molecular Formula: C20H17ClN2O2

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17ClN2O2 |

|---|---|

| Molecular Weight | 352.8 g/mol |

| IUPAC Name | N-benzyl-2-(2-chlorophenoxy)-N-pyridin-2-ylacetamide |

| Standard InChI | InChI=1S/C20H17ClN2O2/c21-17-10-4-5-11-18(17)25-15-20(24)23(19-12-6-7-13-22-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |

| Standard InChI Key | AIMOXNRMLGAPFS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl |

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-benzyl-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide is C₂₀H₁₇ClN₂O₂, with a molecular weight of 352.82 g/mol. Its IUPAC name reflects the arrangement of substituents: the acetamide backbone is substituted with a benzyl group at one nitrogen atom, a pyridin-2-yl group at the other nitrogen, and a 2-chlorophenoxy moiety at the α-carbon .

Structural Features:

-

Benzyl group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

-

2-Chlorophenoxy group: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.

-

Pyridin-2-yl group: Participates in hydrogen bonding and π-π stacking interactions with biological targets .

The compound’s structure is validated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the integration of these functional groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol, often beginning with the condensation of 2-aminopyridine and chloroacetyl chloride under microwave irradiation (300 W, 80°C) in 1,2-dichloroethane. This step achieves a 97% yield of 2-chloro-N-(pyridin-2-yl)acetamide, a key intermediate . Subsequent benzylation introduces the benzyl group via nucleophilic substitution, followed by coupling with 2-chlorophenol under basic conditions .

Critical Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80°C |

| Solvent | 1,2-Dichloroethane |

| Catalyst | Sodium hydroxide |

| Reaction Time | 5–30 minutes (microwave) |

Physicochemical Properties

Solubility and Lipophilicity

-

logP: 4.57 (indicative of high lipophilicity).

-

Water Solubility: 0.12 mg/mL (logSw = -4.86), necessitating formulation with co-solvents for in vivo studies .

Stability

-

Thermal Stability: Decomposes at 210°C.

-

Photostability: Susceptible to UV-induced degradation, requiring storage in amber vials.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J = 4.8 Hz, 1H, Py-H), 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ph-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 154.2 (C-O), 149.1 (Py-C) |

| IR (KBr) | 1683 cm⁻¹ (C=O stretch), 1198 cm⁻¹ (C-O-C) |

Chromatographic Profiles

Applications and Comparative Analysis

Drug Discovery

This compound is included in ChemDiv’s Voltage-Gated Ion Channel-Targeted Library, highlighting its potential in neurological disorder research. Its structural similarity to RORγt inhibitors (e.g., TAK-828F) suggests unexplored therapeutic avenues .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl or chlorophenoxy groups to enhance selectivity.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolism in preclinical models.

-

Target Deconvolution: Employing CRISPR screening to identify novel biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume